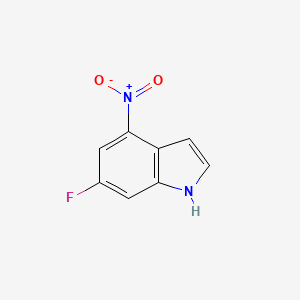

6-Fluoro-4-nitro-1H-indole

描述

6-Fluoro-4-nitro-1H-indole (CAS: 1000340-83-9) is a fluorinated nitroindole derivative with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The compound features a fluorine atom at the 6-position and a nitro group (-NO₂) at the 4-position of the indole scaffold, which imparts distinct electronic and steric properties. Commercial suppliers offer varying specifications (e.g., purity grades, packaging), with prices influenced by scale and market demand .

属性

IUPAC Name |

6-fluoro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJOZMDIVCTTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646693 | |

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-83-9 | |

| Record name | 6-Fluoro-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Precursors

- 6-Fluoroindole derivatives are often used as starting points for further functionalization.

- Alternatively, fluorinated nitrobenzene derivatives can be cyclized to form the indole ring with the desired substitution pattern.

Fluorination Approaches

- Direct fluorination of indole derivatives at the 6-position can be achieved using electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

- Alternatively, nucleophilic aromatic substitution on halogenated precursors (e.g., 6-chloro- or 6-bromoindole) with fluoride sources under controlled conditions can introduce fluorine.

Nitration Methods

- Regioselective nitration at the 4-position is typically performed using mild nitrating agents such as nitric acid in acetic acid or mixed acid systems at low temperatures to avoid over-nitration or ring degradation.

- The presence of the fluorine atom influences the electronic density of the ring, facilitating selective nitration at the 4-position.

Cyclization Route via Ortho-Substituted Nitrobenzenes

A notable method involves the cyclization of 2-methyl-3-nitrobenzene derivatives with triethyl orthoformate and oxalic acid, followed by treatment with potassium ethylate to form 4-nitroindoline intermediates, which can be further fluorinated or functionalized to yield this compound analogs. This method is characterized by mild reaction conditions and cost-effective raw materials.

Detailed Reaction Conditions and Yields

Representative Synthetic Route Example

Fluorination of 4-nitroindoline:

- Treat 4-nitroindoline with Selectfluor (1.1 equiv) in acetonitrile at room temperature.

- Monitor reaction by TLC or HPLC.

- Upon completion, quench and extract product.

-

- Oxidize the indoline intermediate to indole using mild oxidants such as DDQ or MnO2.

- Purify by chromatography.

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR shows characteristic indole proton shifts with fluorine coupling constants at C6.

- ^19F NMR confirms fluorine incorporation with signals typically around -120 ppm (aromatic fluorine).

- Mass Spectrometry:

- Molecular ion peak consistent with C8H5FN2O2 (Molecular weight ~182 g/mol).

- Chromatography:

- Purity assessed by HPLC with UV detection at 254 nm, typically >95%.

- Melting Point:

- Sharp melting point consistent with pure crystalline material.

Research Findings and Notes

- The presence of fluorine at the 6-position influences the electronic distribution on the indole ring, enhancing regioselectivity during nitration and subsequent reactions.

- Mild reaction conditions in the cyclization step reduce side reactions and improve yield.

- The use of potassium ethylate in ethanol as a base facilitates smooth cyclization and precipitation of intermediates.

- Fluorination after nitration is preferred to avoid deactivation of the ring toward electrophilic substitution.

- Purification by silica gel chromatography is essential to remove side products and unreacted starting materials.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 2-methyl-3-nitrobenzene | 2-methyl-3-nitrobenzene | Triethyl orthoformate, oxalic acid, potassium ethylate | Reflux, 0-10°C | Mild, cost-effective, scalable | Requires subsequent fluorination step |

| Electrophilic fluorination | 4-nitroindoline intermediate | Selectfluor or NFSI | RT to 50°C, acetonitrile | Regioselective, good yield | Sensitive to moisture, requires careful handling |

| Nitration of 6-fluoroindole | 6-fluoroindole | HNO3/AcOH | 0-5°C, short time | Direct nitration, straightforward | Risk of over-nitration, ring degradation |

This comprehensive analysis of preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and purification techniques, providing a professional and authoritative resource for researchers aiming to synthesize this compound with high efficiency and purity.

化学反应分析

Types of Reactions

6-Fluoro-4-nitro-1H-indole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Reduction: 6-Fluoro-4-amino-1H-indole.

Substitution: 6-Substituted-4-nitro-1H-indole derivatives.

Oxidation: Various oxidized indole derivatives, depending on the specific conditions.

科学研究应用

6-Fluoro-4-nitro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-Fluoro-4-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its fluorine and nitro groups. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact mechanism can vary depending on the specific target and the context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs of 6-Fluoro-4-nitro-1H-indole, highlighting differences in substituents, molecular weight, and applications:

Key Observations:

- Substituent Effects : The nitro group in this compound is strongly electron-withdrawing, reducing electron density at the indole ring compared to halogen-only analogs like 6-Chloro-4-fluoro-1H-indole. This affects reactivity in further functionalization reactions (e.g., electrophilic substitution) .

- Molecular Weight: Nitro-substituted derivatives (e.g., this compound) exhibit higher molecular weights than non-nitro analogs, influencing solubility and pharmacokinetic properties in drug design .

Physicochemical Properties

- Melting Points : Data for this compound is unavailable in the evidence, but related compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melt at 249–250°C, indicating that nitro substitution may increase thermal stability .

- Solubility: The nitro group likely reduces solubility in polar solvents compared to non-nitro analogs, a critical factor in formulation development.

生物活性

6-Fluoro-4-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by the presence of a fluorine atom and a nitro group attached to the indole ring. This unique structure contributes to its biological activity, particularly in the context of drug discovery.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential as a kinase inhibitor , which is crucial in cancer research. It is believed that the nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit kinase activity suggests a potential role in the development of targeted cancer therapies .

- Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity. Research indicates that this compound may possess significant antibacterial properties, making it a candidate for further investigation against resistant bacterial strains .

- Neuropharmacological Effects : Indole derivatives have been explored for their effects on serotonin receptors, indicating potential applications in treating mood disorders and other neurological conditions .

Anticancer Research

A study published in ACS Medicinal Chemistry Letters highlighted the efficacy of indole derivatives, including this compound, in inhibiting cancer cell proliferation. The compound demonstrated notable activity against specific cancer types, with IC50 values indicating effective doses for therapeutic use .

Antimicrobial Activity

Research conducted on various nitro compounds revealed that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro assays showed that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Table 1: Biological Activity Profile of this compound

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-4-nitro-1H-indole, and how can purity be optimized?

- Methodology : Use palladium-catalyzed cross-coupling or electrophilic nitration on fluorinated indole precursors. For nitration, employ mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (70:30 EtOAc/hexane) . Post-synthesis, characterize using ¹⁹F NMR to confirm fluorine retention and LC-MS to verify molecular weight.

Q. What safety protocols are critical when handling this compound?

- Guidelines : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a fume hood for reactions involving nitro groups due to potential explosive byproducts. Store the compound in an inert atmosphere (argon) at 2–8°C to prevent decomposition . Dispose of waste via licensed hazardous waste contractors to comply with environmental regulations .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Compare chemical shifts with analogous nitro-indole derivatives (e.g., δ ~8.1 ppm for nitro-adjacent protons).

- XRD : Use SHELX programs (e.g., SHELXL) for crystallographic refinement, ensuring proper resolution of fluorine and nitro group positions .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-5 due to nitro and fluorine substituents). Validate predictions experimentally using potassium thioacetate in DMF at 80°C, monitoring substitution via ¹⁹F NMR peak disappearance .

Q. What experimental approaches resolve contradictions in reported bioactivity data for nitro-indole derivatives?

- Analysis Framework :

- Reproducibility Checks : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C).

- Meta-Analysis : Compare data across studies using tools like PubChem BioAssay, filtering for compound purity >95% and validated cell lines .

- Structural Probes : Synthesize analogs (e.g., 4-nitro-6-chloro-1H-indole) to isolate electronic vs. steric effects .

Q. How can crystallographic twinning or disorder in this compound crystals be addressed?

- Refinement Techniques : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios. For disorder, split nitro group positions with occupancy refinement and constrain thermal parameters .

Q. What strategies mitigate decomposition during long-term storage of nitro-indole derivatives?

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring. Stabilize with antioxidants (e.g., BHT) in amber vials under vacuum-sealed conditions .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting solubility data for this compound?

- Root Causes : Variations in solvent polarity (e.g., DMSO vs. THF) or crystallinity (amorphous vs. crystalline batches).

- Resolution : Standardize solubility testing via shake-flask method (24 h equilibration) and characterize solid-state forms via PXRD .

Q. How to interpret discrepancies in biological assay results across research groups?

- Critical Factors :

- Impurity Profiles : LC-MS/MS to detect trace byproducts (e.g., de-nitro derivatives).

- Assay Conditions : Control for redox-active buffers that may react with nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。